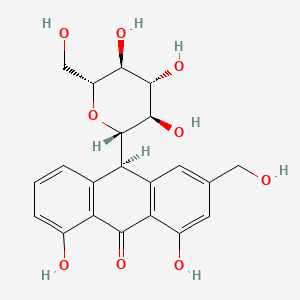
Aloin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aloin B, also known as barbaloin, is a bitter, yellow-brown compound found in the exudate of various Aloe species. It is an anthraquinone glycosyl, meaning its anthraquinone skeleton is modified by the addition of a sugar molecule. This compound is primarily known for its use as a stimulant-laxative, inducing bowel movements by irritating the colon .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aloin B can be extracted from the yellow exudate of Aloe species such as Aloe barbadensis (Aloe vera) and Aloe ferox. The extraction process typically involves the use of solvents like phosphate-buffered saline (pH 3) or acetonitrile acidified with formic acid. High-performance liquid chromatography (HPLC) is commonly used to quantify and purify aloin from these extracts .
Industrial Production Methods: Industrial production of aloin involves the extraction of aloe latex, which is then purified through crystallization. The process may include the use of aliphatic diols or triols of low molecular weight to enhance the extraction efficiency .
Chemical Reactions Analysis
Types of Reactions: Aloin B undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of aloin can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include anthraquinone derivatives and glycosylated compounds .
Scientific Research Applications
Aloin B has a wide range of scientific research applications:
Chemistry: Used as a reference compound in chromatographic studies and as a precursor for synthesizing other anthraquinone derivatives.
Biology: Studied for its antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential neuroprotective and anticancer effects.
Industry: Utilized in the production of laxatives, cosmetics, and as a bittering agent in alcoholic beverages.
Mechanism of Action
Aloin B exerts its effects through various molecular targets and pathways:
Laxative Effect: this compound irritates the colon, stimulating bowel movements by increasing peristalsis.
Anti-inflammatory and Antioxidant Effects: this compound activates the phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt) signaling pathway, promoting cell survival and inhibiting apoptosis. .
Anticancer Effects: this compound inhibits proteasome activity, leading to the accumulation of damaged proteins and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Aloin B is often compared with other anthraquinone derivatives such as:
Aloe-emodin: Known for its laxative and anticancer properties.
Aloesin: Exhibits skin-lightening and anti-inflammatory effects.
Emodin: Possesses laxative, anti-inflammatory, and anticancer properties.
Uniqueness: this compound’s unique combination of glycosylation and anthraquinone structure contributes to its distinct pharmacological profile, making it a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
5133-19-7 |
|---|---|
Molecular Formula |
C21H22O9 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one |
InChI |
InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14-,17+,19+,20+,21+/m1/s1 |
InChI Key |
AFHJQYHRLPMKHU-GCLVLASRSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2OC4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO |
melting_point |
148 °C; 70 - 80 °C (monohydrate) |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















